

The Pharmacokinetics of Meloxicam Across Species: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Meloxicam

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Introduction

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely utilized in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its therapeutic efficacy is attributed to the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation, over cyclooxygenase-1 (COX-1), which is involved in physiological functions such as gastric cytoprotection and renal blood flow. This selectivity profile contributes to a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] Understanding the pharmacokinetic profile of **meloxicam**—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for effective and safe therapeutic application in various animal species. This technical guide provides an in-depth exploration of the pharmacokinetics of **meloxicam** across a range of animal species, presenting comparative data, detailing experimental methodologies, and visualizing key processes.

Data Presentation: Comparative Pharmacokinetics

The pharmacokinetic parameters of **meloxicam** exhibit considerable variability among different animal species.[2][3] Factors such as metabolic rate, gastrointestinal physiology, and plasma protein binding contribute to these differences. The following tables summarize key pharmacokinetic parameters of **meloxicam** in various species following different routes of administration.

Table 1: Pharmacokinetics of **Meloxicam** in Dogs

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (mL/kg/h)	Reference
Oral	0.2	0.82 ± 0.29	8.5 ± 1.91	12.13 ± 2.15	-	0.23 ± 0.03	10 ± 1.4	[4]
Oral	0.31	780 ± 136 (ng/mL)	4.0 ± 0.0	17.5 ± 5.43	-	-	-	[5]
Intravenous	-	-	-	24	-	-	-	[4]
Subcutaneous	0.2	-	-	24	-	-	-	[4]

Table 2: Pharmacokinetics of **Meloxicam** in Cats

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (L/h/kg)	Reference
Oral	0.05-0.2	-	~3 (fasted)	25.7	-	0.245	0.00656	[2]
Subcutaneous	0.3	1.1	1.5	~15	~100	0.27	0.013	[2]

Table 3: Pharmacokinetics of **Meloxicam** in Horses

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (mL/h/kg)	Reference
Oral (granules, fasted)	0.6	-	-	24	70-110	-	-	[2]
Oral (granules, fed)	0.6	-	-	34	70-110	-	-	[2]
Intravenous	0.6	-	-	12.39	-	0.36	29.12	[2]

Table 4: Pharmacokinetics of **Meloxicam** in Cattle

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (L/h/kg)	Reference
Oral	1.0	3.10	11.64	27.54	100	-	-	[2]
Intravenous	0.5	-	-	-	-	-	-	[6]
Subcutaneous	0.5	-	-	16.4	-	-	-	[2]

Table 5: Pharmacokinetics of **Meloxicam** in Pigs

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (L/kg/h)	Reference
Oral	0.5	1070	2.40	6.83	87	-	-	[2]
Intramuscular	0.4	-	1.21	4.39	-	-	-	[2]
Intravenous	0.4	-	-	2.7	-	0.19	0.061	[2]

Table 6: Pharmacokinetics of **Meloxicam** in Sheep

Route of Administration	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (mL/min/kg)	Reference
Oral	1.0	1.72	19.0	15.4	72	-	0.22	[2]
Intravenous	0.5	-	-	14.0	-	0.204	0.17	[2]
Intramuscular	1.0	9.77	2-3	-	-	-	-	[2]
Subcutaneous	1.0	6.96	~5	-	-	-	-	[2]

Table 7: Pharmacokinetics of **Meloxicam** in Goats

Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	T½ (h)	Bioavailability (%)	Vd (L/kg)	Cl (mL/h/kg)	Reference
Oral	0.5	736 ± 184	15 ± 5	11.8 ± 1.7	79 ± 19	-	-	[2]
Intravenous	0.5	-	-	10.9 ± 1.7	-	0.245 ± 0.06	17.9 ± 4.3	[2]

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide are derived from pharmacokinetic studies employing rigorous scientific methodologies. Below are detailed examples of typical experimental protocols.

Pharmacokinetic Study of Meloxicam in Horses

- Animal Model: Healthy adult horses.[7]
- Study Design: A randomized, crossover design with a washout period of at least two weeks between treatments.[7]
- Drug Administration:
 - Intravenous (IV): A single dose of **meloxicam** (e.g., 0.6 mg/kg) is administered as a bolus injection into the jugular vein.[7]
 - Oral (PO): A single dose of **meloxicam** (e.g., 0.6 mg/kg) is administered as granules mixed with a small amount of feed or directly via a nasogastric tube. Studies may include both fasted and fed states.[7]
- Blood Sampling: Blood samples (e.g., 8 mL) are collected from the contralateral jugular vein at predetermined time points, such as 0 (pre-dose), 1, 5, 10, 15, 30, 45, 60, 90, 120, 240, and 360 minutes, and 12, 24, 36, 48, and 72 hours post-administration.[7]

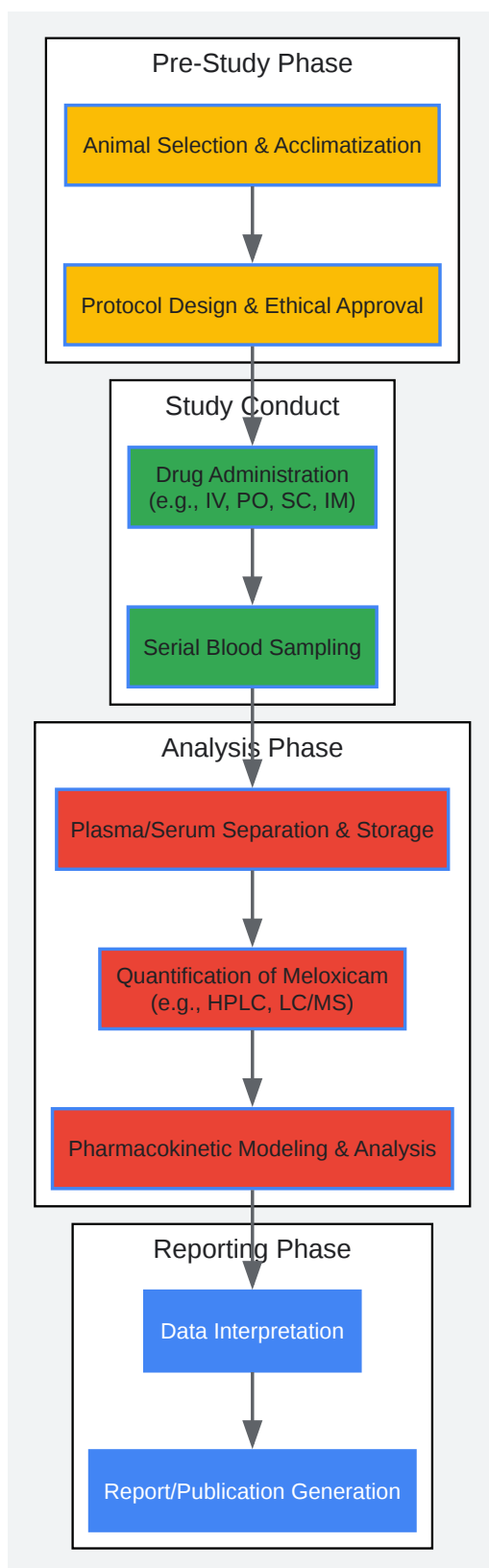
- **Sample Processing:** Blood is collected in tubes containing an anticoagulant (e.g., heparin) or in plain tubes for serum separation. Plasma or serum is separated by centrifugation and stored at -20°C or lower until analysis.[\[7\]](#)
- **Analytical Method:** **Meloxicam** concentrations in plasma or serum are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.[\[7\]](#)
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.[\[7\]](#)

Pharmacokinetic Study of Meloxicam in Dogs

- **Animal Model:** Healthy adult Beagle dogs.[\[5\]](#)
- **Study Design:** A two-period, crossover design with a washout period between treatments.[\[5\]](#)
- **Drug Administration:**
 - **Oral (PO):** A single oral dose of **meloxicam** tablets (e.g., 0.31 mg/kg) is administered.[\[5\]](#)
- **Blood Sampling:** Blood samples are collected from a peripheral vein at various time points, for example, 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours after administration.[\[5\]](#)
- **Sample Processing:** Plasma is separated by centrifugation and stored frozen until analysis.[\[5\]](#)
- **Analytical Method:** Drug concentrations in plasma are determined by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[\[5\]](#)
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters are calculated using appropriate software and modeling techniques.[\[5\]](#)

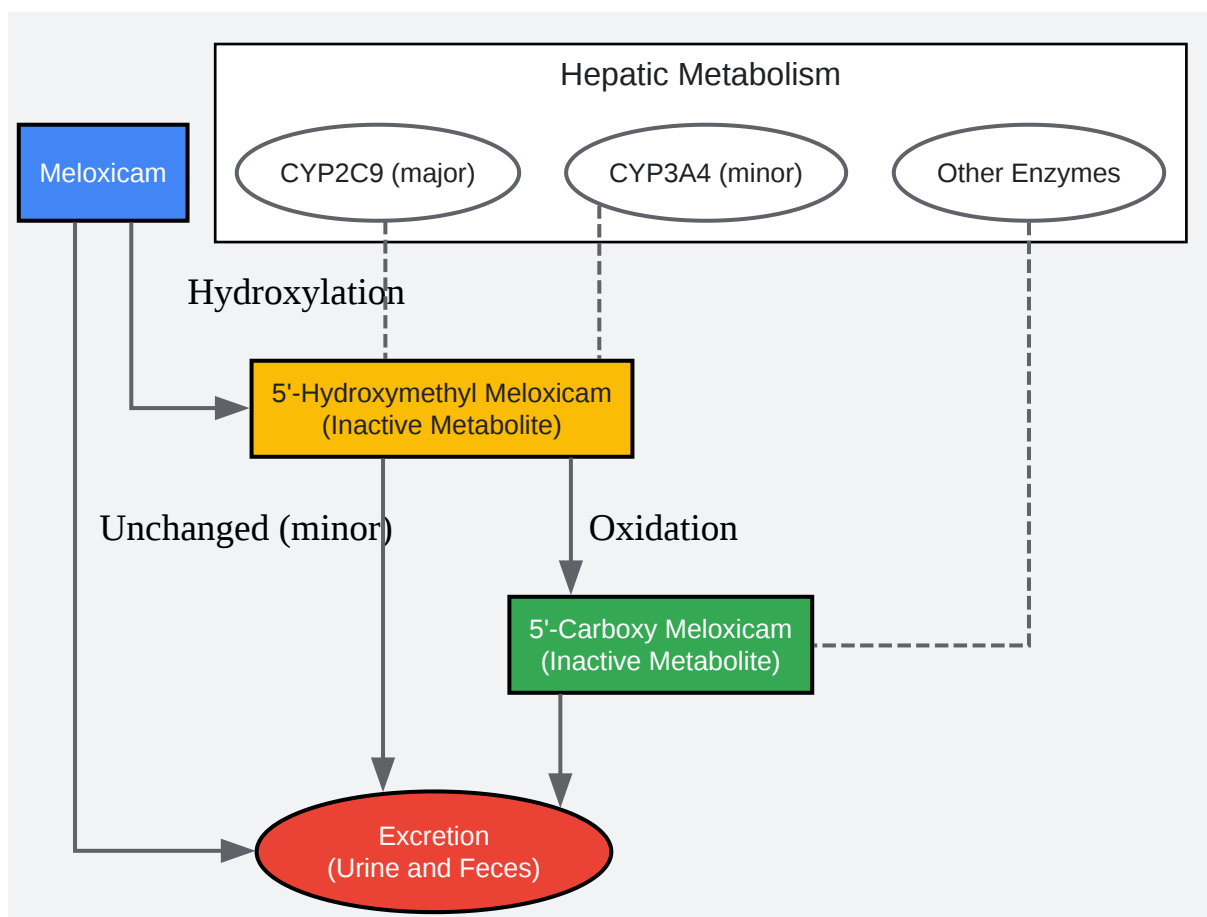
Visualizations: Workflows and Pathways

To further elucidate the processes involved in pharmacokinetic studies and the metabolic fate of **meloxicam**, the following diagrams are provided.



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Caption: General workflow for a typical in vivo pharmacokinetic study.



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Caption: Primary metabolic pathway of **meloxicam** in animals.[8][9]

Conclusion

The pharmacokinetics of **meloxicam** demonstrate significant interspecies variation, underscoring the importance of species-specific data for appropriate therapeutic use.[2] Generally, **meloxicam** exhibits good bioavailability following oral administration in most species, with the notable exception of lower oral bioavailability in sheep.[1][3] It is characterized by a relatively small volume of distribution, high plasma protein binding (often exceeding 97%), and a variable elimination half-life that influences dosing frequency.[1][2] Metabolism is the primary route of elimination, with the liver transforming **meloxicam** into inactive metabolites that are subsequently excreted in urine and feces.[1][8][9] This comprehensive guide provides a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the pharmacokinetic properties of **meloxicam** across a range of animal species. The presented data and methodologies are crucial for designing

further studies, optimizing dosing regimens, and ensuring the safe and effective use of this important anti-inflammatory agent in veterinary medicine.

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